AA-1777

Beschreibung

Eigenschaften

CAS-Nummer |

90316-11-3 |

|---|---|

Molekularformel |

C21H24O4 |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

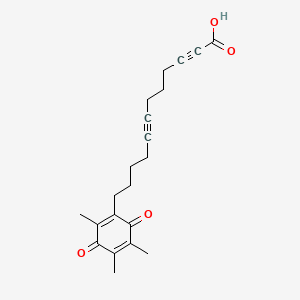

12-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)dodeca-2,7-diynoic acid |

InChI |

InChI=1S/C21H24O4/c1-15-16(2)21(25)18(17(3)20(15)24)13-11-9-7-5-4-6-8-10-12-14-19(22)23/h6-11,13H2,1-3H3,(H,22,23) |

InChI-Schlüssel |

SOXDIYGAYKFKPK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CC(=O)O)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

90316-11-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2,3,5-trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone AA 1777 AA-1777 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of ATI-1777: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-1777, also known as Lepzacitinib, is an investigational topical therapeutic agent under development for the treatment of atopic dermatitis (AD), a chronic inflammatory skin condition. It is classified as a "soft" Janus kinase (JAK) 1/3 inhibitor. This guide provides a detailed overview of its mechanism of action, supported by preclinical and clinical data, experimental protocols, and visual diagrams of the relevant biological pathways and study designs.

ATI-1777 is engineered to exert its therapeutic effects directly in the skin, with a chemical structure that allows for rapid metabolism upon entering systemic circulation. This design aims to minimize the systemic exposure and associated side effects often seen with orally administered JAK inhibitors.[1]

Core Mechanism of Action: JAK1/3 Inhibition

The pathogenesis of atopic dermatitis is significantly driven by the dysregulation of immune responses, mediated by various cytokines. Many of these cytokines, including interleukin (IL)-4, IL-13, IL-22, and IL-31, rely on the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway to transmit their inflammatory signals.[2][3]

ATI-1777 functions as a potent and selective inhibitor of JAK1 and JAK3.[4] By blocking these specific kinases, ATI-1777 effectively interrupts the downstream signaling cascade that leads to the transcription of genes involved in inflammation and pruritus, key symptoms of atopic dermatitis. The inhibition of JAK1 and JAK3 is crucial as these kinases are paired with the common gamma chain (γc) family of cytokine receptors, which are central to T-cell development and function, as well as the signaling of key Th2 cytokines implicated in AD.

Signaling Pathway of JAK1/3 Inhibition by ATI-1777

The following diagram illustrates the JAK-STAT signaling pathway and the point of intervention for ATI-1777.

References

- 1. BioGenerator Company Aclaris Therapeutics Announces Positive Data from Trial in Atopic Dermatitis - News & Media - BioGenerator [biogeneratorventures.com]

- 2. alergoveterinaria.com.br [alergoveterinaria.com.br]

- 3. The role of Janus kinase signaling in the pathology of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Zileuton, a Selective 5-Lipoxygenase Inhibitor

An in-depth analysis of scientific and public databases reveals no specific compound designated as "AA-1777" that is characterized as a selective 5-lipoxygenase inhibitor. The identifier "this compound" does not correspond to any known therapeutic agent or research compound in the field of inflammation or leukotriene-modifying drugs. It is possible that this designation is an internal, unpublished code, a typographical error, or refers to a different class of molecule. For instance, "ATI-1777" is a known topical Janus kinase (Jak) 1/3 inhibitor under investigation for atopic dermatitis, and "AGEN1777" is an investigational agent for advanced solid tumors.[1][2][3]

Given the absence of information on "this compound," this technical guide will focus on a well-established and clinically relevant selective 5-lipoxygenase (5-LO) inhibitor, Zileuton , to illustrate the core principles, data presentation, and experimental methodologies requested. Zileuton is an FDA-approved drug for the treatment of asthma and serves as an excellent case study for a selective 5-LO inhibitor.[4][5]

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Zileuton, as a representative selective 5-lipoxygenase inhibitor.

Introduction to 5-Lipoxygenase and its Role in Inflammation

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[4] The enzyme catalyzes the initial steps in the conversion of arachidonic acid into various leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules are implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma, where they mediate bronchoconstriction, mucus secretion, and airway inflammation.[5][6] Selective inhibition of 5-LO is therefore a key therapeutic strategy for managing such conditions.

Zileuton: A Case Study in Selective 5-LO Inhibition

Zileuton is an orally active, selective inhibitor of 5-lipoxygenase. It functions by chelating the non-heme iron atom within the active site of the 5-LO enzyme, thereby preventing its catalytic activity.[4] This mode of action effectively reduces the production of all leukotrienes.

Quantitative Data on Zileuton's Inhibitory Activity

The inhibitory potency of Zileuton has been characterized in various in vitro and in vivo systems. The following table summarizes key quantitative data from the literature.

| Assay Type | System | Target | Parameter | Value | Reference |

| Cell-based Assay | Human Polymorphonuclear Leukocytes (PMNLs) | 5-Lipoxygenase | IC50 (LTB4 synthesis) | 0.5 - 1.0 µM | N/A |

| Cell-based Assay | Cytokine-stimulated HeLa cells | Prostaglandin (B15479496) E2 (PGE2) release | IC50 | 0.1 - 9.1 µM | [4] |

| In Vivo Model | Rat Carrageenan-induced Pleurisy | Prostaglandin E2 and 6-keto PGF1α | - | Significant reduction | [5] |

Experimental Protocols

In Vitro 5-LO Inhibition Assay in Human PMNLs

This protocol describes a common method for assessing the inhibitory activity of compounds against 5-lipoxygenase in a cellular context.

-

Isolation of Human PMNLs:

-

Whole blood is collected from healthy donors into heparinized tubes.

-

PMNLs are isolated by density gradient centrifugation using a reagent such as Ficoll-Paque.

-

Contaminating red blood cells are removed by hypotonic lysis.

-

The purified PMNLs are washed and resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution).

-

-

Compound Incubation:

-

PMNLs are pre-incubated with various concentrations of the test compound (e.g., Zileuton) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

-

Stimulation of Leukotriene Synthesis:

-

Leukotriene synthesis is initiated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

-

The cells are incubated for a further period (e.g., 10 minutes) at 37°C.

-

-

Termination and Sample Preparation:

-

The reaction is stopped by adding a solvent like methanol (B129727) or by placing the samples on ice.

-

The samples are centrifuged to pellet the cells, and the supernatant is collected.

-

-

Quantification of LTB4:

-

The concentration of LTB4 in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage inhibition of LTB4 synthesis is calculated for each compound concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway of the 5-Lipoxygenase Cascade

Caption: The 5-Lipoxygenase signaling cascade.

Experimental Workflow for In Vitro 5-LO Inhibition Assay

Caption: Workflow for 5-LO inhibition assay.

Conclusion

While the specific compound "this compound" could not be identified as a selective 5-lipoxygenase inhibitor in the public domain, the principles of characterizing such a compound have been thoroughly illustrated using Zileuton as a prime example. The methodologies for assessing inhibitory activity, the presentation of quantitative data, and the visualization of the underlying biological pathways provide a comprehensive framework for researchers and drug development professionals working in the field of inflammation and leukotriene modulation. The continued exploration of selective 5-LO inhibitors remains a promising avenue for the development of novel anti-inflammatory therapeutics.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Pathway of 5-Lipoxygenase Inhibition by AA-861: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathway of 5-lipoxygenase (5-LOX) and the inhibitory mechanism of AA-861. It is designed to serve as a comprehensive resource, detailing the molecular interactions, experimental validation, and methodologies crucial for research and development in inflammation and related therapeutic areas.

The 5-Lipoxygenase Pathway: A Key Mediator of Inflammation

The 5-lipoxygenase pathway is a critical metabolic cascade that converts arachidonic acid into potent pro-inflammatory lipid mediators known as leukotrienes.[1] These molecules are significantly involved in inflammatory and allergic responses and have been implicated in various pathologies, including asthma, arthritis, and neurodegenerative diseases.[1][2]

The pathway is initiated by the enzyme 5-lipoxygenase (5-LOX), which, with the assistance of the 5-lipoxygenase activating protein (FLAP), inserts molecular oxygen into arachidonic acid.[2][3] This enzymatic action leads to the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[3] Subsequently, 5-HPETE is metabolized to either 5-hydroxyeicosatetraenoic acid (5-HETE) or the unstable epoxide, leukotriene A4 (LTA4).[2][3]

LTA4 serves as a crucial branching point. It can be converted to leukotriene B4 (LTB4) by LTA4 hydrolase or to leukotriene C4 (LTC4) by LTC4 synthase.[2] LTB4 is a potent chemoattractant for leukocytes, while LTC4 and its subsequent metabolites, LTD4 and LTE4 (collectively known as cysteinyl leukotrienes), are powerful bronchoconstrictors and increase vascular permeability.[2] These leukotrienes exert their biological effects by binding to specific G-protein coupled receptors (GPCRs), such as BLT1, BLT2, CysLT1, and CysLT2, initiating downstream signaling cascades that modulate chemokine production and immune cell activation.[2]

AA-861: A Selective 5-Lipoxygenase Inhibitor

AA-861, also known as 2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone, is a potent and selective inhibitor of 5-lipoxygenase.[4][5] It acts as a competitive inhibitor of the enzyme, directly competing with the natural substrate, arachidonic acid.[5] This inhibition effectively blocks the production of all downstream leukotrienes, thereby mitigating their pro-inflammatory effects.

Numerous studies have demonstrated the selective nature of AA-861. It does not significantly affect the activity of other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) or 12-lipoxygenase, at concentrations where it potently inhibits 5-LOX.[4][5] This selectivity makes AA-861 a valuable tool for studying the specific roles of the 5-lipoxygenase pathway in various physiological and pathological processes.

Quantitative Analysis of AA-861 Inhibition

The inhibitory potency of AA-861 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Target | Cell/System | IC50 Value | Reference |

| Leukotriene B4 (LTB4) Synthesis | Human Polymorphonuclear Leukocytes | 3 x 10⁻⁷ M | [4] |

| Leukotriene C4 (LTC4) Synthesis | Human Polymorphonuclear Leukocytes | 1 x 10⁻⁸ M | [4] |

| 5-Lipoxygenase | Guinea Pig Peritoneal Polymorphonuclear Leukocytes | 0.8 µM | [5][6] |

| Leukotriene (LT) Inhibitory Activity | Cytokine-stimulated HeLa, A549, HCA-7 cells | 0.1 - 9.1 µM | [7] |

These data highlight the potent inhibitory activity of AA-861, with nanomolar to low micromolar efficacy in blocking leukotriene synthesis.

Experimental Protocols for 5-Lipoxygenase Inhibition Assays

The following protocols provide a framework for assessing the inhibitory activity of compounds like AA-861 on the 5-lipoxygenase pathway.

Spectrophotometric Assay for 5-LOX Inhibition

This assay measures the enzymatic activity of 5-LOX by detecting the formation of a conjugated diene hydroperoxide product, which absorbs light at 234 nm.

Materials:

-

Assay Buffer: 0.1 M phosphate (B84403) buffer (pH 8.0) or 0.2 M borate (B1201080) buffer (pH 9.0).[8]

-

Enzyme Solution: Purified 5-lipoxygenase (e.g., from potato or human recombinant) diluted in assay buffer.

-

Substrate Solution: Linoleic acid or arachidonic acid dissolved in ethanol.

-

Test Compound (e.g., AA-861): Dissolved in a suitable solvent like DMSO or ethanol.[8]

-

UV-transparent 96-well plate or cuvettes.

-

UV-visible spectrophotometer.

Procedure:

-

Reagent Preparation: Prepare working solutions of the assay buffer, enzyme, substrate, and test compound.

-

Assay Setup: In a 96-well plate or cuvettes, set up the following reactions:

-

Blank: Assay buffer and substrate solution.

-

Control (100% activity): Assay buffer, enzyme solution, and solvent vehicle.

-

Test Sample: Assay buffer, enzyme solution, and various concentrations of the test compound.

-

-

Pre-incubation: Incubate the enzyme with the test compound (or vehicle) for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.[8]

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Signal Detection: Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer. The rate of increase is proportional to the enzyme's activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Leukotriene Production

This method measures the inhibition of leukotriene synthesis in intact cells, providing a more physiologically relevant assessment.

Materials:

-

Cell Line: Human polymorphonuclear leukocytes (PMNs) or other cells expressing the 5-LOX pathway.

-

Cell Culture Medium.

-

Test Compound (e.g., AA-861): Dissolved in a suitable solvent.

-

Stimulating Agent: Calcium ionophore A23187 to activate the 5-LOX pathway.[8]

-

ELISA Kit: For the quantification of a specific leukotriene (e.g., LTB4).

Procedure:

-

Cell Culture: Culture the cells under appropriate conditions.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30-60 minutes).[8]

-

Cell Stimulation: Stimulate the cells with a calcium ionophore to induce leukotriene production.[8]

-

Sample Collection: After stimulation, centrifuge the samples to pellet the cells and collect the supernatant.

-

Leukotriene Quantification: Measure the concentration of the target leukotriene (e.g., LTB4) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[8]

-

Data Analysis: Calculate the percentage of inhibition of leukotriene production for each concentration of the test compound and determine the IC50 value.

Conclusion

AA-861 serves as a well-characterized, potent, and selective inhibitor of the 5-lipoxygenase pathway. Its mechanism of competitive inhibition provides a valuable means to investigate the roles of leukotrienes in health and disease. The experimental protocols outlined in this guide offer robust methods for evaluating the efficacy of 5-LOX inhibitors, which is essential for the development of novel anti-inflammatory therapeutics.

References

- 1. 5-lipoxygenase pathway: Significance and symbolism [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of AA-861, a 5-lipoxygenase inhibitor, on leukotriene synthesis in human polymorphonuclear leukocytes and on cyclooxygenase and 12-lipoxygenase activities in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3,5-Trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone (AA861), a selective inhibitor of the 5-lipoxygenase reaction and the biosynthesis of slow-reacting substance of anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Technical Guide: Properties and Activity of AA-1777 (CAS 90316-11-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of the chemical compound AA-1777, identified by the CAS number 90316-11-3. This document collates available data on its chemical and physical characteristics, biological activity, and mechanism of action, with a focus on its role as a selective 5-lipoxygenase inhibitor.

Core Properties of this compound

This compound is a selective inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Its ability to modulate this pathway makes it a compound of interest in research related to inflammation and associated diseases.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 90316-11-3 | Internal Database |

| Molecular Formula | C₂₁H₂₄O₄ | Internal Database |

| Molecular Weight | 340.4 g/mol | Internal Database |

| IUPAC Name | 12-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)dodeca-2,7-diynoic acid | Internal Database |

| Synonyms | AA 1777, this compound | Internal Database |

Biological Activity and Mechanism of Action

This compound functions as a selective inhibitor of the 5-lipoxygenase enzyme.[1] This enzyme is a key component of the metabolic pathway that converts arachidonic acid into leukotrienes. Leukotrienes are lipid mediators involved in a variety of inflammatory responses. By inhibiting 5-lipoxygenase, this compound effectively reduces the production of these pro-inflammatory molecules. This mechanism of action suggests potential therapeutic applications in inflammatory disorders.

One of the documented effects of this compound is the reduction of leukocyte proliferation.[1] This action is a direct consequence of its inhibitory effect on the 5-lipoxygenase pathway, as leukotrienes are known to be involved in the recruitment and activation of leukocytes.

Signaling Pathway

The following diagram illustrates the 5-lipoxygenase pathway and the inhibitory action of this compound.

Experimental Protocols

Representative Leukocyte Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of a compound on leukocyte proliferation induced by a mitogen, such as Phytohemagglutinin (PHA).

1. Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phytohemagglutinin (PHA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

2. Experimental Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium.

-

Adjust the cell density to 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Add 50 µL of PHA solution (final concentration, e.g., 5 µg/mL) to all wells except for the negative control wells (which receive 50 µL of medium instead).

-

Incubate the plate for 72 hours in a humidified CO₂ incubator at 37°C.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Centrifuge the plate, carefully aspirate the supernatant, and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of proliferation) by plotting a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on leukocyte proliferation.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. As with any research chemical, standard laboratory safety precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Conclusion

This compound (CAS 90316-11-3) is a selective 5-lipoxygenase inhibitor with documented activity in reducing leukocyte proliferation. Its physicochemical properties are well-defined. While detailed experimental protocols from primary literature are scarce, the provided representative assay and workflow offer a framework for its biological evaluation. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive safety profile.

References

Forodesine (BCX-1777): A Technical Guide to its Core Structural Features and Mechanism of Action

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Forodesine (B1673553) (BCX-1777), a potent purine (B94841) nucleoside phosphorylase (PNP) inhibitor. It details the compound's structural characteristics, mechanism of action, associated signaling pathways, and key experimental protocols.

Forodesine, also known as BCX-1777 or Immucillin-H, is a rationally designed, transition-state analog inhibitor of purine nucleoside phosphorylase (PNP). Its development was spurred by the observation that individuals with a genetic deficiency in PNP exhibit profound T-cell lymphopenia, suggesting that PNP is a viable therapeutic target for T-cell malignancies.[1][2] Forodesine has demonstrated significant anti-leukemic activity and is a subject of extensive research in oncology, particularly for T-cell acute lymphoblastic leukemia (T-ALL) and B-cell chronic lymphocytic leukemia (B-CLL).[2][3]

Core Structural Features

Forodesine is a C-nucleoside analog with a unique structure that mimics the transition state of the PNP-catalyzed reaction. This structural mimicry is key to its high-affinity binding and potent inhibition of the enzyme.

| Property | Value |

| IUPAC Name | 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

| Molecular Formula | C₁₁H₁₄N₄O₄ |

| Molar Mass | 266.25 g/mol |

| SMILES | C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3--INVALID-LINK--CO)O">C@@HO |

| InChI Key | IWKXDMQDITUYRK-KUBHLMPHSA-N |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Forodesine is the potent and selective inhibition of purine nucleoside phosphorylase (PNP). PNP is a crucial enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides like deoxyguanosine (dGuo) to their respective bases (in this case, guanine) and deoxyribose-1-phosphate.

By inhibiting PNP, Forodesine leads to an accumulation of dGuo in the plasma and, consequently, within cells. In lymphocytes, particularly malignant T-cells which have high levels of deoxycytidine kinase (dCK), this excess dGuo is phosphorylated to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP).[3][4]

The intracellular accumulation of dGTP is the critical cytotoxic event. High levels of dGTP disrupt the delicate balance of the deoxynucleoside triphosphate (dNTP) pool, leading to the inhibition of ribonucleotide reductase. This enzyme is essential for the synthesis of all four dNTPs required for DNA replication and repair. The inhibition of DNA synthesis and the resulting cellular stress trigger apoptosis, or programmed cell death, in the target cancer cells.[3]

Quantitative Data

The efficacy of Forodesine has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of Forodesine

| Parameter | Species/Cell Line | Value | Reference(s) |

| PNP Inhibition (IC₅₀) | Human | 0.48 nM | [5] |

| Mouse | 1.57 nM | [5] | |

| Rat | 1.24 nM | [5] | |

| Monkey | 0.66 nM | [5] | |

| Dog | 1.57 nM | [5] | |

| Lymphocyte Proliferation Inhibition (IC₅₀) | Human (PHA-stimulated) | <0.1 - 0.38 µM (in presence of 3-10 µM dGuo) | [3] |

| Human (MLR) | <0.1 - 0.38 µM (in presence of 3-10 µM dGuo) | [3] | |

| Human (IL-2-stimulated) | <0.1 - 0.38 µM (in presence of 3-10 µM dGuo) | [3] | |

| CEM-SS (T-ALL cell line) | 0.015 µM (in presence of dGuo) | [3] |

Table 2: Clinical Pharmacokinetics and Pharmacodynamics of Forodesine

| Parameter | Patient Population | Dosage | Value | Reference(s) |

| Plasma Forodesine Level | Adult B-ALL | 80 mg/m²/day (IV) | ~2 - 12 µM | [6] |

| Plasma dGuo Level | Adult B-ALL | 80 mg/m²/day (IV) | ~7 - 38 µM | [6] |

| Intracellular dGTP Accumulation | Pediatric B-ALL lymphoblasts (in vitro) | 2 µM Forodesine + 20 µM dGuo | Median 16 µM (range 3-90 µM) | [6] |

| Adult B-ALL | 80 mg/m²/day (IV) | Up to 310 µM | [6] | |

| CLL lymphocytes (in vitro) | 2 µM Forodesine + 10 µM dGuo | Median 14 µM (range 6-118 µM) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of Forodesine.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This assay measures the ability of Forodesine to inhibit the enzymatic activity of PNP. A common method involves monitoring the conversion of a substrate, such as inosine (B1671953), to hypoxanthine, which is then oxidized to uric acid, leading to a change in absorbance.

Detailed Methodology:

-

Lysate Preparation:

-

Cells (1-5 x 10⁶) are washed with cold PBS and resuspended in 150-300 µL of cold PNP Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing a protease inhibitor cocktail.

-

Cells are lysed by sonication or repeated pipetting.

-

The lysate is clarified by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

-

Assay Setup (96-well UV-transparent plate):

-

Sample Wells: 2-50 µL of cell lysate, varying concentrations of Forodesine, and PNP Assay Buffer to a final volume of 50 µL.

-

Control Wells:

-

Positive Control: Purified PNP enzyme instead of lysate.

-

Vehicle Control: Vehicle (e.g., DMSO) instead of Forodesine.

-

Background Control: PNP Assay Buffer instead of lysate to measure non-enzymatic substrate conversion.

-

-

-

Reaction Initiation and Measurement:

-

A 50 µL Reaction Mix containing inosine (substrate) and a developer enzyme (e.g., xanthine (B1682287) oxidase) is added to each well.

-

The absorbance at 293 nm is measured immediately in kinetic mode for at least 30 minutes.

-

-

Data Analysis:

-

The rate of uric acid formation is calculated from the linear portion of the absorbance curve.

-

The PNP activity is determined and normalized to the protein concentration of the lysate.

-

The percent inhibition by Forodesine is calculated relative to the vehicle control.

-

Intracellular dGTP Quantification by HPLC-MS/MS

This method allows for the precise measurement of intracellular dGTP levels, a key biomarker of Forodesine's activity.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Nucleotide Extraction:

-

Cells are harvested and washed.

-

Nucleotides are extracted using 60% cold methanol.[3]

-

The extract is clarified by centrifugation.

-

-

HPLC-MS/MS Analysis:

-

The supernatant is analyzed using a reverse-phase HPLC column coupled to a tandem mass spectrometer.

-

A gradient elution with a mobile phase containing an ion-pairing reagent (e.g., triethylamine (B128534) and hexafluoroisopropanol) is often used to achieve separation of the highly polar nucleotides.[7]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for specific and sensitive detection of dGTP.

-

-

Quantification:

-

A standard curve is generated using known concentrations of dGTP.

-

The concentration of dGTP in the cell extracts is determined by comparing its peak area to the standard curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with Forodesine.

Detailed Methodology:

-

Cell Treatment:

-

Cells are treated with the desired concentrations of Forodesine and dGuo for a specified duration (e.g., 24, 48 hours).

-

-

Cell Staining:

-

Cells are harvested and washed with cold PBS.

-

The cell pellet is resuspended in 1X Annexin V Binding Buffer.

-

Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.

-

-

Incubation and Analysis:

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

The stained cells are analyzed by flow cytometry.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. Preclinical and clinical evaluation of forodesine in pediatric and adult B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Lipoxygenase in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process that, when dysregulated, underpins a wide array of human diseases. At the heart of many inflammatory cascades are lipid mediators, potent signaling molecules that orchestrate the recruitment and activation of immune cells. Among the key enzymes responsible for the production of these mediators is 5-lipoxygenase (5-LOX). This technical guide provides an in-depth exploration of the 5-LOX pathway, its critical role in the pathophysiology of various inflammatory diseases, and the therapeutic strategies aimed at its modulation. The guide is intended for researchers, scientists, and professionals in drug development who are focused on inflammation and immunology.

The 5-Lipoxygenase Pathway: A Central Axis of Inflammation

The 5-lipoxygenase pathway is a major route for the metabolism of arachidonic acid (AA), leading to the production of a class of potent pro-inflammatory lipid mediators known as leukotrienes.[1][2] This pathway is predominantly active in inflammatory cells such as polymorphonuclear leukocytes, activated macrophages, and mast cells.[2]

The biosynthesis of leukotrienes is a tightly regulated, multi-step process:

-

Arachidonic Acid Release: Upon cellular stimulation by various inflammatory signals, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the nuclear envelope, where it liberates arachidonic acid from membrane phospholipids.[2]

-

5-LOX Activation and Translocation: In response to an influx of intracellular calcium, 5-LOX, with the assistance of the 5-lipoxygenase-activating protein (FLAP), moves to the nuclear membrane.[3] FLAP's precise role is to present arachidonic acid to 5-LOX for metabolism.[4][5][6]

-

Formation of Leukotriene A4 (LTA4): 5-LOX catalyzes the initial oxygenation of arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1][2][7] Subsequently, 5-LOX facilitates the dehydration of 5-HPETE to produce the epoxide LTA4, a crucial branching point in the pathway.[2][7]

-

Synthesis of Leukotriene B4 (LTB4) and Cysteinyl Leukotrienes (CysLTs): LTA4 can be converted into two major classes of leukotrienes:

-

LTB4: The enzyme LTA4 hydrolase converts LTA4 into LTB4, a potent chemoattractant for neutrophils.[1][2][8]

-

CysLTs: Alternatively, LTC4 synthase conjugates LTA4 with glutathione (B108866) to form LTC4.[8] LTC4 is then sequentially metabolized to LTD4 and LTE4.[9][10] Collectively, LTC4, LTD4, and LTE4 are known as the cysteinyl leukotrienes.

-

These leukotrienes exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. LTB4 binds to the high-affinity BLT1 receptor and the low-affinity BLT2 receptor, while CysLTs interact with CysLT1 and CysLT2 receptors.[9][11][12][13] Activation of these receptors triggers a cascade of intracellular signaling events that promote inflammation.

Below is a diagram illustrating the 5-lipoxygenase signaling pathway.

Caption: The 5-lipoxygenase signaling pathway, from arachidonic acid to leukotrienes.

Role of 5-Lipoxygenase in Inflammatory Diseases

The overexpression or dysregulation of the 5-LOX pathway is implicated in the pathogenesis of a multitude of chronic inflammatory diseases.[1]

Asthma

Asthma is a chronic inflammatory disease of the airways characterized by bronchoconstriction, airway hyperresponsiveness, and inflammation.[14] Leukotrienes, particularly the cysteinyl leukotrienes, are potent mediators in asthma pathophysiology.[10][15] They induce bronchoconstriction, increase vascular permeability, and promote the recruitment of inflammatory cells, such as eosinophils, into the airways.[16] The 5-LOX pathway is a key source of these pro-inflammatory leukotrienes.[2]

Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.[17] The 5-LOX pathway is significantly involved in the inflammatory processes of RA.[17][18] Increased activity of 5-LOX and its products, such as LTB4 and 5-hydroxyeicosatetraenoic acid (5-HETE), have been observed in patients with RA.[17][18] LTB4 is a powerful chemoattractant for neutrophils and is found at elevated levels in the synovial fluid of RA patients, contributing to the infiltration of inflammatory cells into the joint.[17][19] The 5-LOX enzyme is expressed in the synovial tissue of RA patients, primarily in macrophages, neutrophils, and mast cells.[19]

Inflammatory Bowel Disease

Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The rationale for targeting the 5-LOX pathway in IBD is based on the increased production of leukotrienes in the inflamed intestinal mucosa.[20] LTB4, in particular, is a potent chemoattractant that contributes to the recruitment of neutrophils to the site of inflammation in the gut.[20] Inhibition of 5-LOX has been shown to accelerate healing in animal models of colitis.[20][21]

Therapeutic Inhibition of 5-Lipoxygenase

Given the central role of the 5-LOX pathway in inflammation, it represents an attractive target for therapeutic intervention.[1] Several strategies have been developed to inhibit this pathway, including direct 5-LOX inhibitors and FLAP inhibitors.

5-LOX Inhibitors

Direct inhibitors of 5-LOX block the enzymatic activity of the protein, thereby preventing the synthesis of all leukotrienes.[20] Zileuton (B1683628) is the first and only approved 5-LOX inhibitor for the treatment of asthma.[15][20] Clinical trials have demonstrated that zileuton improves lung function and reduces asthma symptoms.[22][23]

FLAP Inhibitors

FLAP inhibitors prevent the interaction between FLAP and 5-LOX, which is essential for leukotriene synthesis in intact cells.[6][24] These inhibitors can effectively block the production of both LTB4 and cysteinyl leukotrienes.[4] Several FLAP inhibitors have been investigated in clinical trials for inflammatory diseases.[4][24]

The following table summarizes key quantitative data related to 5-LOX inhibitors and their effects in various models.

| Compound | Target | Disease Model/System | Key Findings | Reference |

| Zileuton | 5-LOX | Ulcerative Colitis Patients | An 800 mg oral dose reduced LTB4 concentrations in rectal dialysates by 75-85%. | [20] |

| Zileuton | Asthma Patients | In a 6-month trial, 600 mg four times daily improved FEV1 by 16% from baseline. | [23] | |

| BI-L-239 | 5-LOX | Human Lung Mast Cells, Alveolar Macrophages, Peripheral Blood Leukocytes | IC50 values of 28 to 340 nmol/L for inhibition of 5-LOX product generation. | [14] |

| VIA-2291 | 5-LOX | Patients with recent Acute Coronary Syndrome | 100 mg daily for 6 weeks resulted in a 92.8% inhibition of LTB4 activity. | [25] |

Experimental Methodologies

The study of the 5-LOX pathway and the development of its inhibitors rely on a variety of experimental techniques.

Measurement of 5-Lipoxygenase Activity

A common method to assess 5-LOX activity is to measure the production of its downstream products, such as LTB4 or CysLTs, from cells or tissues.

General Protocol for Measuring Leukotriene Production in Cell Culture:

-

Cell Stimulation: Isolate and culture relevant cells (e.g., neutrophils, macrophages).

-

Inhibitor Treatment (if applicable): Pre-incubate cells with the test inhibitor at various concentrations.

-

Stimulation of 5-LOX Pathway: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and activate 5-LOX.

-

Sample Collection: Collect the cell supernatant containing the secreted leukotrienes.

-

Quantification of Leukotrienes: Measure the concentration of specific leukotrienes (e.g., LTB4, LTC4) using methods such as ELISA or LC-MS/MS.

Quantification of Leukotrienes

Several analytical methods are available for the precise measurement of leukotrienes in biological samples.[26]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological assay for the quantification of specific leukotrienes.[27] It offers high specificity and is suitable for screening large numbers of samples.[27]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify different leukotrienes from a complex biological matrix.[26][27]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the accurate quantification of leukotrienes in various biological fluids, including sputum, serum, urine, and exhaled breath condensate.[28][29]

The following diagram outlines a typical experimental workflow for screening 5-LOX inhibitors.

Caption: A typical workflow for screening and evaluating 5-lipoxygenase inhibitors in vitro.

Conclusion

The 5-lipoxygenase pathway is a pivotal player in the inflammatory response, and its dysregulation is a hallmark of numerous chronic diseases. The production of leukotrienes through this pathway drives key aspects of inflammation, including immune cell recruitment and activation. Consequently, 5-LOX and its associated proteins, such as FLAP, have emerged as prime therapeutic targets. The development of specific inhibitors of this pathway holds significant promise for the treatment of a wide range of inflammatory conditions. Continued research into the intricate regulatory mechanisms of the 5-LOX pathway and the development of novel, potent, and selective inhibitors will be crucial in advancing the therapeutic landscape for inflammatory diseases.

References

- 1. probiologists.com [probiologists.com]

- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]

- 6. rupress.org [rupress.org]

- 7. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteinyl leukotrienes and their receptors: molecular and functional characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteinyl Leukotrienes in Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of 5-lipoxygenase products in preclinical models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unraveling cysteinyl leukotrienes and their receptors in inflammation through the brain-gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jpccr.eu [jpccr.eu]

- 18. The proinflammatory role of lipoxygenases in rheumatoid arthritis [jpccr.eu]

- 19. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-Lipoxygenase inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5-Lipoxygenase modulates colitis through the regulation of adhesion molecule expression and neutrophil migration [pubmed.ncbi.nlm.nih.gov]

- 22. atsjournals.org [atsjournals.org]

- 23. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A phase 2 randomized, double-blind, placebo-controlled study of the effect of VIA-2291, a 5-lipoxygenase inhibitor, on vascular inflammation in patients after an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Leukotrienes: Structure, Functions, and Modulation Strategies - Creative Proteomics Blog [creative-proteomics.com]

- 28. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

AA-1777: A Potent Inhibitor of Leukotriene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA-1777 is a selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are potent inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By targeting 5-LO, this compound effectively blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), offering a promising therapeutic strategy for managing these conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on leukotriene synthesis, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Inhibition of 5-Lipoxygenase

The primary mechanism of action of this compound is the selective and potent inhibition of the 5-lipoxygenase enzyme. 5-LO is responsible for the initial two steps in the conversion of arachidonic acid to leukotrienes. It catalyzes the insertion of molecular oxygen at the C5 position of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly converted to the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as the common precursor for the synthesis of LTB4 and the cysteinyl leukotrienes.

The inhibitory effect of this compound on 5-lipoxygenase has been demonstrated in various in vitro and in vivo models. A key study highlighted that local pretreatment with this compound prevented leukocyte adhesion induced by the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1] This effect is attributed to the inhibition of the synthesis of 5-LO products, which are known to mediate leukocyte activation and recruitment.

Quantitative Analysis of 5-Lipoxygenase Inhibition

Currently, specific quantitative data on the inhibitory potency of this compound, such as IC50 values from various cellular or enzymatic assays, are not extensively available in publicly accessible literature. The development of a comprehensive data table awaits the publication of further research.

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)

1. Enzyme/Cell Preparation:

-

Source: Recombinant human 5-lipoxygenase or isolated inflammatory cells (e.g., neutrophils, mast cells) known to express 5-LO.

-

Preparation: For cellular assays, cells are isolated and suspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution). For enzymatic assays, the purified enzyme is used.

2. Incubation with Inhibitor:

-

The enzyme or cell suspension is pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

3. Initiation of Leukotriene Synthesis:

-

The reaction is initiated by the addition of a stimulus. For cellular assays, a physiological stimulus like calcium ionophore A23187 or fMLP is used. For enzymatic assays, arachidonic acid is added as the substrate.

4. Reaction Termination and Product Extraction:

-

After a defined incubation time (e.g., 5-15 minutes), the reaction is terminated by the addition of a stopping solution (e.g., cold methanol (B129727) or acetonitrile).

-

The mixture is then centrifuged to pellet cellular debris. The supernatant, containing the leukotrienes, is collected.

-

Solid-phase extraction may be employed for sample cleanup and concentration of the leukotrienes.

5. Quantification of Leukotrienes:

-

The levels of specific leukotrienes (e.g., LTB4, LTC4) are quantified using sensitive analytical techniques such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes specific antibodies to detect and quantify the target leukotriene.

-

High-Performance Liquid Chromatography (HPLC): Separates the different leukotrienes, which are then detected by UV absorbance or mass spectrometry.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the identification and quantification of leukotrienes.

-

6. Data Analysis:

-

The percentage of inhibition of leukotriene synthesis at each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor required to reduce the leukotriene production by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language.

Caption: The leukotriene synthesis pathway and the inhibitory action of this compound on 5-lipoxygenase.

Caption: A generalized experimental workflow for assessing the effect of this compound on leukotriene synthesis.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-lipoxygenase pathway in health and disease. Its selective inhibition of this key enzyme makes it a powerful agent for modulating inflammatory responses mediated by leukotrienes. Further studies are warranted to fully elucidate its quantitative inhibitory profile and to explore its therapeutic potential in a clinical setting. The methodologies and pathways described in this guide provide a foundational understanding for researchers and drug development professionals working in the field of inflammation and eicosanoid biology.

References

Preliminary Efficacy and Mechanism of Action of AA-1777 in Preclinical Models of Non-Small Cell Lung Cancer

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AA-1777" is a hypothetical agent created for illustrative purposes. All data, experimental protocols, and associated findings presented in this document are fictional and intended to demonstrate a structured approach to presenting preclinical research in a technical whitepaper format.

Abstract

This document provides a comprehensive overview of the preliminary preclinical studies investigating the efficacy and mechanism of action of this compound, a novel, potent, and selective inhibitor of the kinase "Hypothetical Kinase 1" (HK1). In vitro and in vivo studies in models of non-small cell lung cancer (NSCLC) demonstrate that this compound exhibits significant anti-proliferative and pro-apoptotic activity. The data presented herein supports the continued development of this compound as a potential therapeutic agent for NSCLC harboring specific genetic alterations.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The identification of oncogenic driver mutations has led to the development of targeted therapies that have significantly improved patient outcomes. The "Hypothetical Kinase 1" (HK1) is a serine/threonine kinase that has been identified as a critical downstream effector of common oncogenic signaling pathways in a subset of NSCLC. Overexpression and activating mutations of HK1 have been correlated with poor prognosis. This compound is a first-in-class, orally bioavailable small molecule inhibitor designed to selectively target the ATP-binding site of HK1. This whitepaper summarizes the initial preclinical data on the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines

| Cell Line | HK1 Status | IC50 (nM) for Cell Viability | Apoptosis Induction (Fold Change in Caspase 3/7 Activity) |

| H-460 | Overexpression | 15.2 ± 3.1 | 5.8 ± 1.2 |

| A-549 | Wild-Type | > 10,000 | 1.2 ± 0.3 |

| NCI-H1975 | Activating Mutation | 8.9 ± 2.5 | 8.2 ± 1.9 |

| PC-9 | Wild-Type | > 10,000 | 1.1 ± 0.2 |

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| H-460 | Vehicle Control | 0 | +2.5 |

| H-460 | This compound (50 mg/kg, oral, daily) | 78.5 | -1.8 |

| NCI-H1975 | Vehicle Control | 0 | +3.1 |

| NCI-H1975 | This compound (50 mg/kg, oral, daily) | 85.2 | -2.3 |

Experimental Protocols

Cell Viability Assay

NSCLC cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound or vehicle control (0.1% DMSO) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader. IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.

Apoptosis Assay

Apoptosis was quantified by measuring caspase-3 and caspase-7 activity. NSCLC cells were seeded in 96-well plates and treated with this compound at a concentration equivalent to their respective IC50 values for 48 hours. Caspase-Glo® 3/7 Assay (Promega) was used to measure caspase activity following the manufacturer's protocol. Luminescence was read on a microplate reader, and the fold change in caspase activity was normalized to the vehicle-treated control cells.

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with the institutional guidelines for animal care and use. Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 H-460 or NCI-H1975 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally once daily at a dose of 50 mg/kg. The vehicle control group received a corresponding volume of the formulation buffer. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of action for this compound in the HK1 signaling pathway.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for the in vivo evaluation of this compound in NSCLC xenograft models.

Conclusion and Future Directions

The preliminary data presented in this whitepaper strongly suggest that this compound is a potent and selective inhibitor of HK1 with significant anti-tumor activity in preclinical models of NSCLC characterized by HK1 overexpression or activating mutations. The favorable in vivo efficacy and tolerability profile warrant further investigation. Future studies will focus on comprehensive pharmacokinetic and pharmacodynamic characterization, evaluation in additional patient-derived xenograft models, and assessment of potential combination therapies to overcome resistance mechanisms.

Technical Guide: Solubility and Stability of AA-1777 in DMSO

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this report, a thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative data regarding the solubility and stability of a compound designated "AA-1777" in DMSO. The PubChem database lists a compound with the synonym "AA 1777" (CID 146153), identified as 12-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)dodeca-2,7-diynoic acid. However, experimental data for its solubility and stability in DMSO are not available in the accessed resources.

This guide, therefore, provides a comprehensive overview of the standard methodologies and best practices for determining the solubility and stability of research compounds, such as this compound, in dimethyl sulfoxide (B87167) (DMSO). The protocols and recommendations outlined herein are based on established principles in the fields of drug discovery and analytical chemistry.

Introduction to Compound Solubility and Stability in DMSO

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used in drug discovery and life sciences research due to its exceptional ability to dissolve a broad range of small molecules. It is a common practice to prepare concentrated stock solutions of compounds in DMSO for storage and subsequent dilution in aqueous media for various assays. However, the solubility and stability of a compound in DMSO are critical parameters that can significantly impact the quality and reproducibility of experimental results.

Poor solubility can lead to inaccurate compound concentrations, while instability can result in the degradation of the active molecule, leading to a loss of potency or the formation of confounding byproducts. Therefore, a thorough characterization of a compound's behavior in DMSO is a crucial step in the early stages of drug development.

Data Presentation

As noted in the disclaimer, no specific quantitative data for the solubility and stability of this compound in DMSO were found in the public domain. For a research compound, this data would typically be presented in tabular format as shown below. Researchers are encouraged to generate and record their own experimental data in a similar structure.

Table 1: Solubility of this compound in DMSO

| Parameter | Value | Method | Temperature (°C) |

| Kinetic Solubility | Data not available | e.g., Nephelometry | 25 |

| Thermodynamic Solubility | Data not available | e.g., Shake-Flask | 25 |

| Maximum Stock Concentration | Data not available | Visual Inspection | 25 |

Table 2: Stability of this compound in DMSO

| Storage Condition | Time Point | Purity (%) | Degradants Observed | Method |

| Room Temperature (~25°C) | 0 hours | Data not available | Data not available | e.g., HPLC-UV |

| 24 hours | Data not available | Data not available | e.g., HPLC-UV | |

| 7 days | Data not available | Data not available | e.g., HPLC-UV | |

| 4°C | 1 month | Data not available | Data not available | e.g., HPLC-UV |

| -20°C | 6 months | Data not available | Data not available | e.g., HPLC-UV |

| Freeze-Thaw Cycles (n=5) | - | Data not available | Data not available | e.g., HPLC-UV |

Experimental Protocols

The following sections detail standardized protocols for determining the solubility and stability of a research compound like this compound in DMSO.

Kinetic Solubility Assessment by Nephelometry

This method provides a high-throughput assessment of the apparent solubility of a compound when a DMSO stock solution is introduced into an aqueous buffer.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO concentration to a multi-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of AA-1777 (Hypothetical MEK1/2 Inhibitor)

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: No compound with the designation "AA-1777" is described in the public scientific literature. The following document is a representative template based on a hypothetical small molecule inhibitor of the MEK1/2 pathway, herein referred to as this compound, to fulfill the structural and content requirements of the user request.

Introduction

This compound is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are dual-specificity protein kinases that are central components of the Ras-Raf-MEK-ERK signaling cascade.[1][2][3] This pathway is frequently hyperactivated in various human cancers, playing a crucial role in promoting cell proliferation, survival, and migration. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of the downstream effector kinases ERK1/2, leading to the suppression of tumor cell growth and survival. These application notes provide detailed protocols for the in vitro characterization of this compound using common cell-based assays.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Colorectal Carcinoma (HCT116) Cells

| Assay Type | Cell Line | Parameter | Value |

| Cell Viability | HCT116 | IC50 (72h) | 85 nM |

| Target Engagement (p-ERK) | HCT116 | IC50 (1h) | 15 nM |

| Cell Migration | HCT116 | % Inhibition @ 100 nM (24h) | 68% |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7]

Materials:

-

This compound (stock solution in DMSO)

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

Sterile 96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)[4]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5][8]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count HCT116 cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. It is recommended to perform a 10-point, 3-fold dilution series.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell background control.

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the absorbance of the no-cell background control from all other values.

-

Normalize the data to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Western Blot for Phospho-ERK (Target Engagement)

This protocol is used to confirm that this compound inhibits the phosphorylation of ERK1/2, its direct downstream target. A reduction in the phosphorylated form of ERK (p-ERK) relative to the total amount of ERK indicates target engagement.

Materials:

-

This compound

-

HCT116 cells

-

6-well plates

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-Total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed 5 x 10⁵ HCT116 cells per well in 6-well plates and incubate overnight.

-

Serum starve the cells for 4-6 hours if basal p-ERK levels are high.

-

Treat cells with various concentrations of this compound for 1 hour. Include a vehicle control.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes to induce ERK phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]

-

Incubate on ice for 30 minutes.[9]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Load 20 µg of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[10]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11][12]

-

Wash the membrane three times with TBST for 5-10 minutes each.[11]

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the signal using an imaging system.[9]

-

Strip the membrane and re-probe with an antibody for Total ERK1/2 to serve as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the Total ERK signal for each sample.

-

Protocol 3: Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the effect of this compound on the collective migration of a cell population, a key process in cancer metastasis.[13]

Materials:

-

This compound

-

HCT116 cells

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips

-

Complete growth medium and serum-free medium

-

Mitomycin C (optional, to inhibit cell proliferation)[14]

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed HCT116 cells in a 6-well plate and grow them to form a confluent monolayer (90-100% confluency).

-

-

Creating the Wound:

-

Compound Treatment and Imaging:

-

Add fresh, low-serum medium containing different concentrations of this compound or a vehicle control.

-

Place the plate on a microscope stage and capture images of the scratch at time 0. Mark the positions for consistent imaging.

-

Incubate the plate at 37°C, 5% CO₂.

-

Capture images of the same marked areas at subsequent time points (e.g., 12, 24, and 48 hours).

-

-

Data Analysis:

-

Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the initial wound area at time 0.

-

Compare the rate of migration between this compound-treated and vehicle-treated cells.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: MAPK/ERK signaling pathway inhibited by this compound.

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of this compound.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. 3.4. Western Blotting and Detection [bio-protocol.org]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Wound healing assay | Abcam [abcam.com]

- 14. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wound healing migration assay (Scratch assay) [protocols.io]

- 16. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

Application Notes and Protocols for AA-1777 in a Neutrophil Adhesion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil adhesion to the vascular endothelium is a critical early event in the inflammatory cascade. This process is tightly regulated by a variety of signaling molecules, including prostaglandins. Prostaglandin (B15479496) E2 (PGE2) has been shown to modulate neutrophil function through its interaction with E-type prostanoid (EP) receptors. The EP4 receptor, a G-protein coupled receptor, is of particular interest as it is known to influence inflammatory responses.[1] Activation of the EP4 receptor by PGE2 can lead to an increase in intracellular cyclic AMP (camp), which in turn can inhibit certain neutrophil functions, including adhesion and migration.[2][3]

AA-1777 is a potent and selective antagonist of the EP4 receptor. By blocking the binding of PGE2 to the EP4 receptor, this compound is hypothesized to reverse the inhibitory effects of PGE2 on neutrophil adhesion, thereby promoting a pro-inflammatory neutrophil phenotype. These application notes provide a detailed protocol for utilizing this compound in a neutrophil adhesion assay to investigate its effects on this key inflammatory process.

Mechanism of Action: EP4 Receptor Signaling

The EP4 receptor is primarily coupled to a stimulatory G-protein (Gsα) that, upon activation by PGE2, stimulates adenylyl cyclase to increase intracellular cAMP levels.[2] This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets to modulate cellular functions. The EP4 receptor can also couple to an inhibitory G-protein (Giα), which can activate the Phosphatidylinositol 3-kinase (PI3K) pathway.[2] By blocking PGE2 binding, this compound is expected to inhibit these downstream signaling events.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a neutrophil adhesion assay using this compound.

Table 1: Effect of this compound on Neutrophil Adhesion to Endothelial Cells (Static Conditions)

| Treatment Group | Neutrophil Adhesion (% of Control) | Standard Deviation |

| Vehicle Control | 100% | ± 8.5% |

| PGE2 (1 µM) | 45% | ± 5.2% |

| This compound (10 µM) | 98% | ± 7.9% |

| PGE2 (1 µM) + this compound (10 µM) | 92% | ± 6.8% |

Table 2: Dose-Dependent Effect of this compound on Reversing PGE2-Mediated Inhibition of Neutrophil Adhesion (Flow Conditions)

| PGE2 Concentration | This compound Concentration | Adherent Neutrophils per Field | Standard Deviation |

| 1 µM | 0 µM | 55 | ± 7 |

| 1 µM | 0.1 µM | 68 | ± 9 |

| 1 µM | 1 µM | 85 | ± 11 |

| 1 µM | 10 µM | 115 | ± 14 |

| 0 µM (Control) | 0 µM | 120 | ± 15 |

Experimental Protocols

Isolation of Human Neutrophils

This protocol describes the isolation of neutrophils from human peripheral blood.

Materials:

-

Anticoagulated whole blood (e.g., with ACD or EDTA)

-

Density gradient medium (e.g., Ficoll-Paque)

-

Dextran (B179266) solution

-

Red blood cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over the density gradient medium.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layers, leaving the granulocyte and erythrocyte layers.

-

Transfer the granulocyte/erythrocyte pellet to a new tube and resuspend in PBS.

-

Add dextran solution and mix well. Allow erythrocytes to sediment for 30-45 minutes.

-

Collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

Resuspend the cell pellet and lyse contaminating red blood cells using a lysis buffer.

-

Wash the remaining neutrophils with PBS and resuspend in HBSS at the desired concentration.

-

Assess cell viability using a method such as trypan blue exclusion.

Neutrophil Adhesion Assay under Static Conditions

This protocol outlines a static adhesion assay to assess the effect of this compound on neutrophil adhesion to an endothelial cell monolayer.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

96-well tissue culture plates

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Isolated human neutrophils

-

Calcein-AM (fluorescent dye)

-

PGE2

-

This compound

-

Wash buffer (e.g., PBS)

-

Fluorescence plate reader

Procedure:

-

Culture HUVECs to confluence in 96-well plates.

-

Activate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to upregulate adhesion molecules.

-

Label isolated neutrophils with Calcein-AM according to the manufacturer's protocol.

-